molecular formula C7H9IN2O2 B1388677 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid CAS No. 1217862-82-2

4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1388677
M. Wt: 280.06 g/mol
InChI Key: HOZXFHIQOAPBRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid” is a chemical compound with the linear formula C7H9IN2O2 . It is a valuable intermediate for the synthesis of biologically active compounds .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest in recent years. A review paper discusses diverse methods for accessing the pyrazole moiety, including the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .


Molecular Structure Analysis

The molecular structure of “4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid” consists of a pyrazole ring, which is a five-membered heterocyclic structure with two neighboring nitrogen atoms. The pyrazole ring is substituted at the 4-position with an iodine atom and at the 1-position with an isopropyl group .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, 4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .


Physical And Chemical Properties Analysis

The molecular weight of “4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid” is 280.063 Da . Other physical and chemical properties are not specified in the retrieved documents.

Future Directions

The future directions for “4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid” and related compounds could involve further exploration of their synthesis methods and potential applications, particularly in the field of medicinal chemistry .

properties

IUPAC Name

4-iodo-1-propan-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-4(2)10-3-5(8)6(9-10)7(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZXFHIQOAPBRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.